molecular formula C18H17NO3 B7571385 N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide

N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B7571385
M. Wt: 295.3 g/mol
InChI Key: NCTQWZDTEHPLNB-UHFFFAOYSA-N
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Description

N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide, commonly known as BHFF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHFF belongs to the benzofuran family, which is known for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of BHFF is not fully understood. However, it has been suggested that BHFF may exert its therapeutic effects by modulating the activity of various enzymes and proteins involved in the pathogenesis of various diseases. BHFF has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for memory and cognitive function. BHFF has also been shown to inhibit the activity of monoamine oxidase-B, an enzyme involved in the breakdown of dopamine, which is important for motor function in Parkinson's disease.
Biochemical and Physiological Effects:
BHFF has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in memory, cognitive function, and motor function. BHFF has also been shown to reduce oxidative stress and inflammation, which are known to play a significant role in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

BHFF has several advantages and limitations for lab experiments. One of the advantages of BHFF is its ability to cross the blood-brain barrier, which makes it a potential therapeutic candidate for various neurological diseases. BHFF also has a low toxicity profile, which makes it safe for use in lab experiments. However, one of the limitations of BHFF is its poor solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions related to BHFF. One of the future directions is to study the pharmacokinetics and pharmacodynamics of BHFF in animal models and humans. This will help to determine the optimal dosage and administration route for BHFF. Another future direction is to study the potential therapeutic effects of BHFF in other neurological diseases such as Huntington's disease and multiple sclerosis. Furthermore, future studies can focus on developing more potent analogs of BHFF with improved solubility and bioavailability.

Synthesis Methods

BHFF can be synthesized using a multi-step process that involves the reaction of 3-methyl-2-benzofuran-1-carboxylic acid with 4-(2-hydroxyethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then purified using column chromatography to obtain pure BHFF.

Scientific Research Applications

BHFF has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. BHFF has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to play a significant role in the development of Alzheimer's disease. BHFF has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage in Parkinson's disease. Furthermore, BHFF has been studied for its potential anticancer activity due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-15-4-2-3-5-16(15)22-17(12)18(21)19-14-8-6-13(7-9-14)10-11-20/h2-9,20H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTQWZDTEHPLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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